molecular formula C8H13NO3 B7740040 2-[((1E)-1-methyl-3-oxobut-1-enyl)amino]propanoic acid

2-[((1E)-1-methyl-3-oxobut-1-enyl)amino]propanoic acid

Cat. No.: B7740040
M. Wt: 171.19 g/mol
InChI Key: MDFSMLVYMGRDQL-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[((1E)-1-methyl-3-oxobut-1-enyl)amino]propanoic acid is a chemical compound with a unique structure that includes an amino group, a propanoic acid moiety, and a substituted enone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[((1E)-1-methyl-3-oxobut-1-enyl)amino]propanoic acid typically involves the reaction of a suitable enone with an amino acid derivative under controlled conditions. One common method involves the use of a Lewis acid catalyst to facilitate the reaction between the enone and the amino acid. The reaction is typically carried out in an organic solvent such as methanol or ethanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[((1E)-1-methyl-3-oxobut-1-enyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol.

    Substitution: The amino group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-[((1E)-1-methyl-3-oxobut-1-enyl)amino]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[((1E)-1-methyl-3-oxobut-1-enyl)amino]propanoic acid exerts its effects involves interactions with specific molecular targets. The enone moiety can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid: A simple carboxylic acid with antimicrobial properties.

    Amino acids: Compounds with similar amino and carboxylic acid functional groups.

    Enones: Compounds with a similar enone structure.

Uniqueness

2-[((1E)-1-methyl-3-oxobut-1-enyl)amino]propanoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[[(E)-4-oxopent-2-en-2-yl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-5(4-6(2)10)9-7(3)8(11)12/h4,7,9H,1-3H3,(H,11,12)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFSMLVYMGRDQL-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=CC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)N/C(=C/C(=O)C)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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